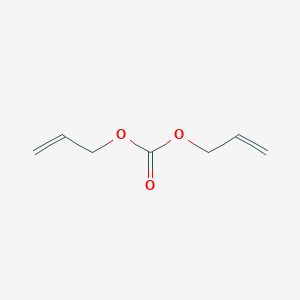

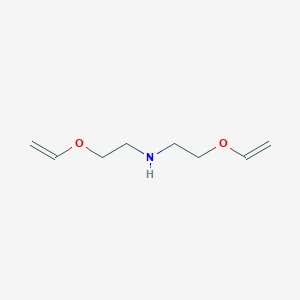

Bis-(2-vinyloxy-ethyl)-amine

説明

“Bis-(2-vinyloxy-ethyl)-amine” is a chemical compound that is related to diethyleneglycol divinyl ether . It is a colorless to yellow liquid, with a characteristic odor . It is immiscible with water .

Synthesis Analysis

Vinyl ether (VE) was long believed to be among the monomers that could not be radically homopolymerized . To synthesize block copolymers with versatile radically polymerizable monomers, efficient transformation reactions were necessary between living cationic and controlled radical polymerizations . One reaction, a metal-free RAFT cationic polymerization, enabled the in situ introduction of the thiocarbonylthio moiety into poly (VE)s .Molecular Structure Analysis

The molecular formula of “Bis-(2-vinyloxy-ethyl)-amine” is C9H15NO2S2 . The average mass is 233.351 Da and the monoisotopic mass is 233.054413 Da .Chemical Reactions Analysis

Advances in research have made it possible to perform radical homopolymerization with hydroxy-functional VE . This achievement was attributed to the hydrogen bonding between the VE oxygen and the hydroxy group that reduced the reactivity of the growing radical . Consequently, RAFT radical polymerization of VE was achieved due to hydrogen bonds and/or cation-π interactions between VE monomers and the propagating radical .Physical And Chemical Properties Analysis

“Bis-(2-vinyloxy-ethyl)-amine” has a density of 1.1±0.1 g/cm3 . Its boiling point is 301.8±52.0 °C at 760 mmHg . The flash point is 136.3±30.7 °C . The molar refractivity is 65.6±0.3 cm3 .科学的研究の応用

Reaction with Dicarboxylic Acids

Specific Scientific Field

Organic Chemistry

Summary of the Application

“Bis-(2-vinyloxy-ethyl)-amine” reacts with dicarboxylic acids (malonic, succinic, glutaric, adipic, pimelic, sebacic acids) under nucleophilic conditions to yield quantitatively N,N’-bis[(2-vinyloxy)ethyl]amides .

Methods of Application or Experimental Procedures

The reaction is carried out under nucleophilic conditions (10-15 wt% of Et3N, 55-80°C, 5-50 min) .

Results or Outcomes

The reaction yields N,N’-bis[(2-vinyloxy)ethyl]amides quantitatively .

Reaction with Aliphatic and Aromatic Dicarboxylic Acids

Summary of the Application

“Bis-(2-vinyloxy-ethyl)-amine” reacts with aliphatic and aromatic dicarboxylic acids (malonic, succinic, glutaric, sebacic, maleic, and phthalic) to afford bisacylals with isothiocyanate groups in quantitative yield .

Methods of Application or Experimental Procedures

The reaction is carried out at heating without solvent in the presence of catalytic quantities of trifluoroacetic acid .

Results or Outcomes

The reaction affords bisacylals with isothiocyanate groups in quantitative yield .

Preparation of Functional Acetal Methacrylates

Specific Scientific Field

Polymer Chemistry

Summary of the Application

“Bis-(2-vinyloxy-ethyl)-amine” reacts with various diols and polyols under electrophilic conditions to result in the quantitative formation of functional acetal methacrylates . These functional acetal methacrylates can be used to create new types of acrylate monomers .

Methods of Application or Experimental Procedures

The reaction is carried out under electrophilic conditions (1 wt% of CF3COOH, 203-260°C, 1-3 hours) .

Results or Outcomes

The reaction results in the quantitative formation of functional acetal methacrylates .

Reaction with Diols

Summary of the Application

“Bis-(2-vinyloxy-ethyl)-amine” reacts with diols to form a new type of poly-functional acetal methacrylate monomers . These monomers can be used as building blocks for creating new types of acrylate monomers .

Methods of Application or Experimental Procedures

The reaction is carried out under mild conditions (1-2% of CF3COOH, 203-240°C, 0.5-2 hours) .

Results or Outcomes

The reaction gives rise to a new type of poly-functional acetal methacrylate monomers .

Reaction with Various Diols and Polyols

Summary of the Application

“Bis-(2-vinyloxy-ethyl)-amine” reacts with various diols and polyols to form a new type of poly-functional acetal methacrylate monomers . These monomers can be used as building blocks for creating new types of acrylate monomers .

将来の方向性

The future directions for “Bis-(2-vinyloxy-ethyl)-amine” could involve its use in the synthesis of block copolymers with versatile radically polymerizable monomers . By using the resulting poly (VE) as a thermoresponsive polymer and as a reactive emulsifier for polymerization-induced self-assembly, various functional polymers and nano-objects can be obtained .

特性

IUPAC Name |

2-ethenoxy-N-(2-ethenoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-7-5-9-6-8-11-4-2/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOZJCEKYPOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCNCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286993 | |

| Record name | Bis-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(2-vinyloxy-ethyl)-amine | |

CAS RN |

13985-50-7 | |

| Record name | 13985-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

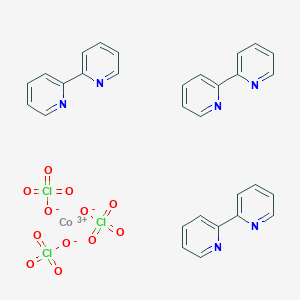

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Kyselina wolframova [Czech]](/img/structure/B85289.png)